molecular formula C27H25NO5 B3926294 N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide

N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide

Cat. No. B3926294
M. Wt: 443.5 g/mol
InChI Key: GBOPJVHLQFLIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DNM-B-AM is a chemical compound that has been synthesized and studied for its potential use in scientific research. It is a benzamide derivative that has been shown to have potential applications in the study of various biological processes.

Mechanism of Action

The mechanism of action of DNM-B-AM is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. It has been shown to have potential as an anti-inflammatory agent and as a modulator of certain signaling pathways in the body.
Biochemical and Physiological Effects:
DNM-B-AM has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and receptors, the modulation of certain signaling pathways, and the potential to induce cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of DNM-B-AM is its potential use as a therapeutic agent in the treatment of various diseases. Additionally, it has been shown to be effective in the study of various biological processes. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of DNM-B-AM, including its potential use in the treatment of various diseases, its use as a tool for studying various biological processes, and further research into its mechanism of action. Additionally, there is potential for the development of new derivatives of DNM-B-AM that may have even greater therapeutic potential.

Scientific Research Applications

DNM-B-AM has been studied for its potential use in a variety of scientific research applications, including the study of cancer, neurodegenerative diseases, and inflammation. It has been shown to have potential as a therapeutic agent and as a tool for studying various biological processes.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)-(2-hydroxynaphthalen-1-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-31-20-12-8-18(9-13-20)27(30)28-26(19-11-15-23(32-2)24(16-19)33-3)25-21-7-5-4-6-17(21)10-14-22(25)29/h4-16,26,29H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOPJVHLQFLIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C2=CC(=C(C=C2)OC)OC)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide
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N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide
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N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide
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N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide
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N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide
Reactant of Route 6
N-[(3,4-dimethoxyphenyl)(2-hydroxy-1-naphthyl)methyl]-4-methoxybenzamide

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